molecular formula C7H9N3O B035374 2-Amino-6-methylnicotinamide CAS No. 100524-09-2

2-Amino-6-methylnicotinamide

Cat. No.: B035374
CAS No.: 100524-09-2
M. Wt: 151.17 g/mol
InChI Key: LPXQDHBKGPBRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methylnicotinamide, also known as this compound, is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cell Metabolism and Energy Generation : 6-Aminonicotinamide is known to interfere with metabolic processes in human T lymphocytes, inhibiting increases in NAD and ATP levels and altering glucose metabolism pathways (Berger et al., 1987) (Berger et al., 1987).

  • Cancer Research : It has been found to induce cell cycle arrest and apoptosis selectively in irradiated human malignant cells when used in combination with 2-deoxy-D-glucose (Bhardwaj et al., 2012) (Bhardwaj et al., 2012). Additionally, 6-aminonicotinamide acts as a powerful niacin antagonist and shows potential as an effective agent against certain experimental neoplasms (Dietrich et al., 1958) (Dietrich et al., 1958).

  • Neurobiology : Its impact on the brain includes reducing concentrations of neurotransmitters like GABA and glutamate, potentially leading to neurological symptoms (Bielicki & Krieglstein, 1976) (Bielicki & Krieglstein, 1976). It also affects brain development by impairing reactivity to growth stimuli and ornithine decarboxylase activity (Morris et al., 1985) (Morris et al., 1985).

  • Pharmacology : In pharmacological research, 6-aminonicotinamide has been identified as having antiaggregational activity for thrombocytes (Deyanov et al., 1993) (Deyanov et al., 1993). Moreover, it exhibits potent effects as a teratogen and has been used to study the development of bone malformations in embryonic chick limbs (Caplan, 1972) (Caplan, 1972).

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

The role of 2-Amino-6-methylnicotinamide in biochemical reactions is not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to active sites, allosteric modulation, or other forms of molecular interaction .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could be due to the product’s stability, degradation, or long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that may involve specific transporters or binding proteins .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

2-amino-6-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,8,10)(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXQDHBKGPBRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-Amino-6-methylnicotinamide
Reactant of Route 3
Reactant of Route 3
2-Amino-6-methylnicotinamide
Reactant of Route 4
2-Amino-6-methylnicotinamide
Reactant of Route 5
Reactant of Route 5
2-Amino-6-methylnicotinamide
Reactant of Route 6
Reactant of Route 6
2-Amino-6-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.